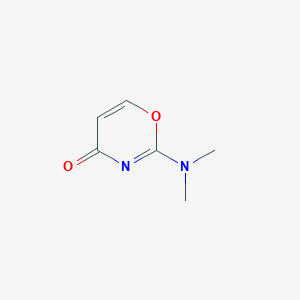![molecular formula C18H22O4S4 B14465443 1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] CAS No. 71056-16-1](/img/structure/B14465443.png)
1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] is an organic compound characterized by its unique structure, which includes two benzene rings connected by a disulfide bond Each benzene ring is substituted with methoxy and methylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] typically involves the following steps:
Formation of the Benzene Derivative: The starting material, 2,4-dimethoxy-5-(methylsulfanyl)benzene, is prepared through a series of reactions, including methylation and sulfonation.
Disulfide Bond Formation: The key step involves the formation of the disulfide bond. This is achieved by oxidizing the thiol groups of two molecules of the benzene derivative using an oxidizing agent such as iodine or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in an appropriate solvent.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a buffered solution.
Substitution: Nucleophiles such as alkoxides or thiolates under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating diseases related to oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial for its biological and chemical functions. The compound may interact with molecular targets such as enzymes and proteins, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Disulfanediylbis(2,4-dimethoxybenzene): Lacks the methylsulfanyl group, which may affect its reactivity and applications.
1,1’-Disulfanediylbis(2,4,6-trimethoxybenzene):
Uniqueness
1,1’-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene] is unique due to the presence of both methoxy and methylsulfanyl groups, which provide a distinct set of chemical properties. These functional groups can participate in various chemical reactions, making the compound versatile for different applications.
Eigenschaften
CAS-Nummer |
71056-16-1 |
|---|---|
Molekularformel |
C18H22O4S4 |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
1-[(2,4-dimethoxy-5-methylsulfanylphenyl)disulfanyl]-2,4-dimethoxy-5-methylsulfanylbenzene |
InChI |
InChI=1S/C18H22O4S4/c1-19-11-7-13(21-3)17(9-15(11)23-5)25-26-18-10-16(24-6)12(20-2)8-14(18)22-4/h7-10H,1-6H3 |
InChI-Schlüssel |
RZOWRLJQNSDFGA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1SC)SSC2=C(C=C(C(=C2)SC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



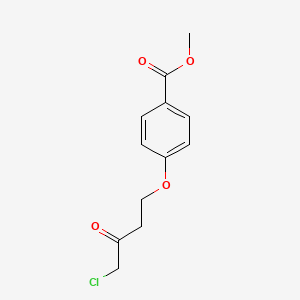
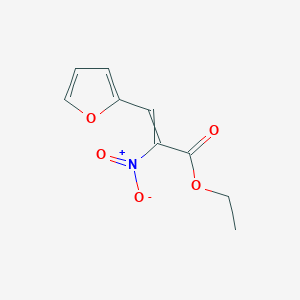

![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)

![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)
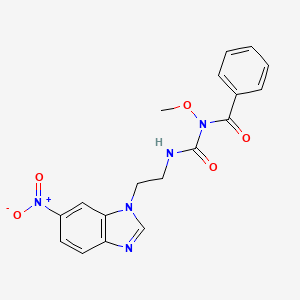
![Bicyclo[2.2.1]heptane-1-carbonyl azide](/img/structure/B14465424.png)
![Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-](/img/structure/B14465430.png)
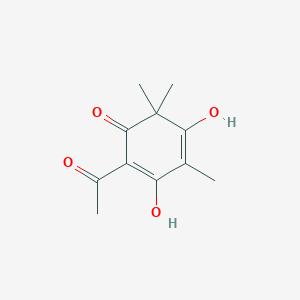

![8-[(E)-2-diethylaminoethyliminomethyl]-2-[8-[(E)-2-diethylaminoethyliminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-5-isopropyl-3-methyl-naphthalene-1,6,7-triol](/img/structure/B14465457.png)
